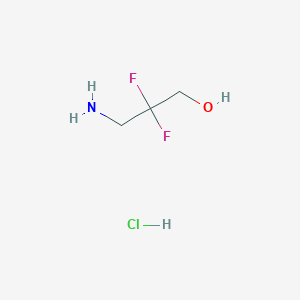

3-Amino-2,2-difluoropropan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,2-difluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFXCDDQQBKYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Alcohols

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various classes of fluorinated compounds, fluorinated amino alcohols represent a particularly valuable structural motif, finding application in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This guide provides a comprehensive overview of a robust synthetic pathway to 3-Amino-2,2-difluoropropan-1-ol hydrochloride, a key building block for the synthesis of novel fluorinated pharmaceuticals.

Strategic Approach to the Synthesis

The synthesis of this compound is a multi-step process that requires careful consideration of functional group compatibility and stereochemical control is not a factor in this achiral molecule. The chosen pathway focuses on the construction of the carbon skeleton with the key difluoro- and amino- functionalities, followed by functional group interconversion to yield the final product. The core of this strategy involves three key transformations:

-

Carbon-Carbon Bond Formation via Reformatsky Reaction: To construct the C3 backbone with the 2,2-difluoro moiety, a Reformatsky reaction is employed. This reaction allows for the formation of a carbon-carbon bond between an α-haloester and a carbonyl compound, in this case, an imine.

-

Reduction of the Ester Functionality: Subsequent reduction of the ester group in the Reformatsky product yields the primary alcohol.

-

Deprotection and Salt Formation: The final step involves the removal of the nitrogen protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

This guide will now delve into the detailed experimental procedures for each of these stages, providing insights into the rationale behind the choice of reagents and reaction conditions.

Visualizing the Synthesis Pathway

Figure 1: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl N-Boc-3-amino-2,2-difluoropropanoate

The initial step involves the synthesis of the key intermediate, a protected α,α-difluoro-β-amino ester, via a Reformatsky reaction. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is strategically advantageous due to its stability under the reaction conditions and its straightforward removal in the final step.[1]

Reaction:

Protocol:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents). The flask is evacuated and backfilled with nitrogen three times. Anhydrous tetrahydrofuran (THF) is then added.

-

Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature. The reaction mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy grey color. The mixture is then stirred at reflux for 1-2 hours to ensure complete formation of the organozinc reagent.

-

Imine Addition: The reaction mixture is cooled to 0 °C. A solution of the appropriate N-Boc protected imine (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel.

-

Reaction Progression and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Work-up and Purification: The mixture is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl N-Boc-3-amino-2,2-difluoropropanoate.

Expert Insights: The choice of the N-Boc imine is critical for the success of this reaction. The imine can be prepared separately by the condensation of the corresponding aldehyde with N-Boc-amine. The diastereoselectivity of the Reformatsky reaction can be influenced by the choice of chiral auxiliaries on the imine if an enantiomerically pure product is desired.[2]

Part 2: Reduction of Ethyl N-Boc-3-amino-2,2-difluoropropanoate to N-Boc-3-amino-2,2-difluoropropan-1-ol

The reduction of the ester functionality to a primary alcohol is a crucial step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, even in the presence of the difluoromethylene group.[3]

Reaction:

Protocol:

-

Preparation of LiAlH4 suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF is prepared and cooled to 0 °C.

-

Ester Addition: A solution of ethyl N-Boc-3-amino-2,2-difluoropropanoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension at 0 °C.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Quenching: Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH4 and results in the formation of a granular precipitate that is easy to filter.

-

Work-up and Purification: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate. The combined filtrates are concentrated under reduced pressure to give the crude N-Boc-3-amino-2,2-difluoropropan-1-ol, which can be purified by column chromatography if necessary.

Trustworthiness of the Protocol: The Fieser workup is a well-established and reliable method for quenching LiAlH4 reductions, ensuring both safety and ease of product isolation. Careful and slow addition of the quenching reagents is paramount to control the exothermic reaction.

Part 3: Deprotection and Formation of this compound

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is efficiently achieved by treating the N-Boc protected amino alcohol with a solution of hydrogen chloride in an organic solvent.[4][5]

Reaction:

Protocol:

-

Deprotection: The N-Boc-3-amino-2,2-difluoropropan-1-ol (1.0 equivalent) is dissolved in anhydrous 1,4-dioxane. A solution of 4M HCl in 1,4-dioxane (3-5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Monitoring and Isolation: The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting solid residue is triturated with diethyl ether or a mixture of diethyl ether and hexane to induce precipitation of the hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.

Self-Validation: The formation of a precipitate upon the addition of a non-polar solvent like diethyl ether is a strong indication of the successful formation of the salt. The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl N-Boc-3-amino-2,2-difluoropropanoate | C10H17F2NO4 | 265.24 | Colorless oil |

| N-Boc-3-amino-2,2-difluoropropan-1-ol | C8H15F2NO3 | 223.21 | White solid |

| This compound | C3H8ClF2NO | 147.55 | White crystalline solid |

Conclusion

This guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By employing a strategic sequence of a Reformatsky reaction, ester reduction, and a final deprotection/salt formation step, this valuable fluorinated building block can be accessed in a controlled and efficient manner. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to synthesize this and related fluorinated amino alcohols for their specific applications. As with any chemical synthesis, proper safety precautions and adherence to good laboratory practices are essential for successful and safe execution.

References

-

Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564. [Link]

-

Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. The Journal of Organic Chemistry, 62(22), 7553-7556. [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (1997). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Peptide Science, 43(4), 277-280. [Link]

-

ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

ResearchGate. (2025). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Retrieved from [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 3-Amino-2,2-difluoropropan-1-ol Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 3-Amino-2,2-difluoropropan-1-ol hydrochloride (CAS No: 155310-11-5), a fluorinated amino alcohol of interest in pharmaceutical and materials science research.[1][2][3] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous fluorinated compounds, to predict and interpret its spectral features. Detailed, field-proven protocols for acquiring and validating this spectroscopic data are also presented, offering a comprehensive resource for researchers and drug development professionals engaged in the synthesis and characterization of novel fluorinated molecules.

Introduction: The Significance of Fluorinated Amino Alcohols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] this compound, with its geminal difluoro group adjacent to both an amino and a hydroxyl functional group, represents a versatile building block for creating complex molecules with tailored properties.

Accurate structural elucidation through spectroscopic analysis is a critical, non-negotiable step in the development of any new chemical entity. This guide serves as a predictive framework for the spectroscopic characterization of this compound, providing a robust foundation for its synthesis, quality control, and application in further research.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

The key structural features that will dominate the spectroscopic output are:

-

A three-carbon backbone.

-

A primary alcohol (C1).

-

A geminal difluoro group at the C2 position.

-

A primary amine, protonated as an ammonium chloride salt, at the C3 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization. The presence of fluorine will introduce characteristic splitting patterns due to heteronuclear coupling (J-coupling).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals, each corresponding to the methylene protons at C1 and C3, and the hydroxyl and amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₂ OH (C1) | 3.8 - 4.2 | Triplet (t) | ³JHF ≈ 12-18 Hz |

| CH₂ NH₃⁺ (C3) | 3.3 - 3.7 | Triplet (t) | ³JHF ≈ 12-18 Hz |

| OH and NH₃⁺ | 2.0 - 5.0 (broad) | Singlet (s, broad) | N/A |

Causality Behind Predictions:

-

The protons on C1 and C3 are adjacent to the electron-withdrawing CF₂ group, which will shift their signals downfield.

-

The protons on C1 and C3 will be split by the two fluorine atoms on C2 into a triplet, due to three-bond (³JHF) coupling.

-

The hydroxyl and amine protons are exchangeable and will likely appear as a broad singlet, the position of which is highly dependent on the solvent and concentration. In D₂O, these signals will disappear due to H-D exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon backbone. The key feature will be the large one-bond and two-bond carbon-fluorine couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C H₂OH (C1) | 60 - 65 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| C F₂ (C2) | 120 - 125 | Triplet (t) | ¹JCF ≈ 230-260 Hz |

| C H₂NH₃⁺ (C3) | 40 - 45 | Triplet (t) | ²JCF ≈ 20-30 Hz |

Causality Behind Predictions:

-

C2: The carbon directly bonded to two fluorine atoms will be significantly deshielded and will exhibit a very large one-bond coupling constant (¹JCF), appearing as a triplet. This is the most unambiguous signal in the ¹³C NMR spectrum.[4]

-

C1 and C3: These carbons, adjacent to the CF₂ group, will also be split into triplets due to two-bond coupling with the fluorine atoms (²JCF).[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₂ | -90 to -120 | Triplet of triplets (tt) | ³JFH(C1) ≈ 12-18 Hz, ³JFH(C3) ≈ 12-18 Hz |

Causality Behind Predictions:

-

The chemical shift is in the typical range for aliphatic geminal difluorides.

-

The fluorine signal will be split by the two adjacent protons on C1 into a triplet and further split by the two adjacent protons on C3 into another triplet, resulting in a triplet of triplets.

Figure 2: Standard workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Typical parameters: 64 scans, 2-second relaxation delay, 30° pulse angle.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| N-H (ammonium) | 2800 - 3200 (broad) | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| N-H (ammonium) | 1500 - 1650 | Bending |

| C-F | 1000 - 1200 (strong) | Stretching |

| C-O | 1050 - 1150 | Stretching |

Causality Behind Predictions:

-

The broad O-H and N-H stretches are characteristic of hydrogen-bonded hydroxyl and ammonium groups.[6]

-

The C-F stretching vibrations typically give rise to very strong and distinct peaks in the fingerprint region.

-

The presence of both C-O and C-N stretching will contribute to the complexity of the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

-

[M+H]⁺ (for the free base): Expected at m/z 112.05. The hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated.

-

[M-OH]⁺: Expected at m/z 95.04. Loss of the hydroxyl group.

-

[M-H₂O]⁺: Expected at m/z 94.04. Loss of water.

Figure 3: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample directly into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By integrating the predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this valuable fluorinated building block. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This document serves as an essential resource for any scientist working with this or structurally related fluorinated compounds, facilitating efficient and accurate chemical analysis in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Pharmaffiliates. 3-Amino-2,2-difluoropropan-1-ol. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

- Willis, C. J. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(13), 2465-2470.

-

MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

-

Chemistry LibreTexts. Multinuclear NMR. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride for Research and Development

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 3-Amino-2,2-difluoropropan-1-ol hydrochloride. It is intended for researchers, chemists, and drug development professionals who work with this and structurally similar fluorinated building blocks. The protocols and insights herein are synthesized from established safety data, toxicological precedents of related molecules, and field-proven laboratory best practices. The guiding principle of this document is that a profound understanding of a compound's potential reactivity and metabolic fate is the cornerstone of a robust safety culture.

Introduction: The Significance and Challenges of Fluorinated Amino Alcohols

Fluorine-containing amino acids and their derivatives are of increasing importance in modern drug discovery.[1] The strategic introduction of fluorine, particularly the gem-difluoro motif, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable chiral building block used in the synthesis of novel pharmaceutical candidates.[2][3]

However, the very properties that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. While comprehensive toxicological data for this specific molecule is not widely published, the presence of a difluorinated carbon, a primary amine, and an alcohol functional group requires careful consideration of its potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all laboratory personnel.

Compound Profile and Hazard Identification

A foundational understanding of the compound's physical and chemical properties is the first step in risk assessment.

Chemical and Physical Properties

The following table summarizes the key properties of the parent compound, 3-Amino-2,2-difluoropropan-1-ol, and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Parent CAS Number | 155310-11-5 | [4][5][6][7][8] |

| Molecular Formula | C₃H₈ClF₂NO | - |

| Molecular Weight | 147.55 g/mol | - |

| Appearance | White or colorless to yellow solid or liquid | [5] |

| Predicted Boiling Point | 216.2 ± 35.0 °C | [6] |

| Predicted Flash Point | 84.6 ± 25.9 °C | [6] |

| Storage Conditions | 2-8°C, Keep in a dark, dry, and sealed container | [5][7] |

GHS Hazard Classification

Based on data from structurally analogous compounds, this compound should be handled as a hazardous substance.[4][9][10][11] The following GHS classifications are anticipated:

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

The Principle of Cautious Handling: Toxicological Context

A key aspect of expert-level chemical handling is acknowledging what is not known. The toxicological properties of this compound have not been fully investigated.[12] Therefore, it is prudent to assume it is toxic and to handle it with the highest degree of care.[13]

The causality for this high level of caution stems from the metabolic fate of similar small fluorinated molecules. For instance, the related compound 1,3-difluoro-2-propanol is known to be metabolized in vivo to the highly toxic (-) erythrofluorocitrate, a potent inhibitor of aconitate hydratase.[14] It is plausible that 3-Amino-2,2-difluoropropan-1-ol could undergo metabolic defluorination or other transformations leading to toxic byproducts. The hydrochloride salt itself can contribute to the compound's irritant properties, particularly in the presence of moisture.

Engineering Controls & Personal Protective Equipment (PPE)

Exposure prevention follows the hierarchy of controls. Since elimination and substitution are not options for researchers using this specific building block, a strict adherence to engineering controls and PPE is mandatory.

Caption: The Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[15]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is critical to prevent exposure.[16]

| Protection Type | Specification | Rationale |

| Body | Flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities. | Protects against splashes and contamination of personal clothing. |

| Hands | Nitrile gloves (double-gloving is recommended). Consult manufacturer's compatibility chart. | Prevents dermal absorption. Double-gloving provides additional protection against tears and rapid permeation.[16] |

| Eyes/Face | Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash risk.[16][17] | Protects against splashes that can cause serious eye irritation or damage. |

| Respiratory | A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill. | Prevents inhalation of airborne powder or aerosols, which can cause respiratory irritation. |

Standard Operating Protocol (SOP) for Handling

This section outlines a self-validating workflow for handling the compound. Each step is designed to minimize risk and ensure procedural integrity.

Caption: Standard Experimental Workflow for Safe Handling.

Preparation & Pre-Handling Checklist

-

Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow is adequate.

-

Assemble PPE: Don all required PPE as specified in Section 3.2.

-

Locate Emergency Equipment: Confirm the location and operational status of the safety shower, eyewash station, fire extinguisher, and spill kit.

-

Prepare Antidote: Ensure a tube of 2.5% calcium gluconate gel is available in the laboratory's first aid kit.[15][18] While primarily for hydrofluoric acid exposure, its availability is a prudent measure when working with novel fluorinated compounds.

-

Prepare Work Area: Cover the work surface in the fume hood with absorbent, disposable bench paper.

Aliquoting & Weighing

-

Transport: Transport the sealed container of the chemical from storage to the fume hood in a secondary container.

-

Weighing: If weighing the solid, use a tared weigh boat or vial inside the hood. Avoid creating dust. If the compound is a liquid, transfer it using a calibrated pipette.

-

Transfer: Carefully transfer the weighed compound into the reaction vessel.

-

Seal: Immediately and securely recap the primary container.

Post-Handling & Decontamination

-

Clean: Clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. This should be done within the fume hood.

-

Wipe Down: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the contaminated bench paper as hazardous waste.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination.

-

Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[13]

Storage and Waste Management

Proper storage and disposal are critical to long-term laboratory safety.

-

Storage: Store the compound in its original, tightly sealed container in a designated, ventilated, and cool location (2-8°C).[5][12] Ensure it is stored away from incompatible materials such as strong acids and oxidizing agents.[12][16]

-

Waste Disposal: All contaminated materials, including excess reagent, contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.[19] Do not dispose of this chemical down the drain.[20] Label waste containers clearly with the full chemical name and associated hazards.

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Caption: Decision Tree for Emergency Exposure Response.

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[21][22] After flushing, massage 2.5% calcium gluconate gel onto the affected area.[18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes using an eyewash station.[12][23][24] Hold the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[12][20] Keep them warm and at rest. Seek medical attention.

-

Ingestion: Rinse the mouth thoroughly with water.[12] DO NOT induce vomiting.[19][20] Ingestion can cause severe damage and perforation.[12][19] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Chemical Spills

-

Minor Spill (inside a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbent material into a labeled hazardous waste container.

-

Decontaminate the area.

-

-

Major Spill (outside a fume hood or a large volume):

Conclusion

This compound is a valuable tool in drug discovery, but its safe use is non-negotiable. The potential for skin, eye, and respiratory irritation, combined with an uncharacterized toxicological profile, demands a conservative and rigorous approach. By understanding the rationale behind safety protocols—from the potential for metabolic toxicity to the specific actions of emergency first aid—researchers can create a self-validating system of safety. Always treat compounds of unknown toxicity as highly hazardous and prioritize the hierarchy of controls to ensure a safe and productive research environment.

References

-

Cole, C. P., & Le, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Occupational Safety and Health Administration (OSHA). eTools: Ammonia Refrigeration - Emergency Response. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dichloropropene. [Link]

-

University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. [Link]

-

National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

-

Mead, R. J., et al. (1990). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed. [Link]

-

Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

-

University of California, Riverside. Standard Operating Procedure for Fluorine Gas. [Link]

-

Wang, M., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. MDPI. [Link]

-

Ni, C., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

Kuroda, Y., et al. (2002). [Toxicity of dichloropropanols]. PubMed. [Link]

-

PubChem. Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. [Link]

- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

Pharmaffiliates. 3-Amino-2,2-difluoropropan-1-ol. [Link]

-

AHH Chemical Co., Ltd. 3-amino-2,2-difluoropropan-1-ol. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 155310-11-5 Cas No. | 3-Amino-2,2-difluoropropan-1-ol | Apollo [store.apolloscientific.co.uk]

- 5. 3-Amino-2,2-difluoropropan-1-ol | 155310-11-5 [sigmaaldrich.cn]

- 6. Page loading... [guidechem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Ethyl 3-amino-2,2-difluoropropanoate hydrochloride | C5H10ClF2NO2 | CID 49853527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1159825-06-5|3-Amino-2,2-difluoropropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 11. 62037-46-1|1-Amino-3-chloropropan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.com [fishersci.com]

- 20. chemicea.com [chemicea.com]

- 21. eTools : Ammonia Refrigeration - Emergency Response | Occupational Safety and Health Administration [osha.gov]

- 22. safety.fsu.edu [safety.fsu.edu]

- 23. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 24. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

An In-depth Technical Guide to 3-Amino-2,2-difluoropropan-1-ol Hydrochloride: A Versatile Fluorinated Building Block

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] While simple substitutions on aromatic rings are common, the demand for more sophisticated, sp³-rich fluorinated motifs has led to the development of specialized chemical building blocks.[3][4]

Among these, 3-Amino-2,2-difluoropropan-1-ol hydrochloride stands out as a particularly valuable synthon. It strategically combines three critical functionalities: a primary amine and a primary alcohol for versatile downstream chemical modifications, and a geminal difluoro group (CF₂). This guide offers an in-depth analysis of this building block, providing researchers, chemists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and strategic application.

Physicochemical Profile and Structural Insights

The utility of this compound stems directly from its unique structural arrangement. The gem-difluoro group, positioned between the amino and hydroxyl termini, exerts a profound influence on the molecule's electronic and conformational properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 1314395-95-3 | [5] |

| Free Base CAS | 155310-11-5 | [6][7][8][9] |

| Molecular Formula | C₃H₈ClF₂NO | [5] |

| Molecular Weight | 147.55 g/mol | [5] |

| Appearance | White or colorless to yellow solid or liquid | [7] |

| Boiling Point (Free Base) | 216.2 ± 35.0 °C (Predicted) | [8] |

| Purity | Typically ≥95-97% | [7][10] |

| Storage | 2-8°C, keep in a dark place, sealed in dry conditions | [7][11] |

The Impact of the Gem-Difluoro Group:

The CF₂ moiety is more than just a metabolic shield; it is a powerful modulator of physicochemical properties:

-

Metabolic Stability: The exceptional strength of the C-F bond makes the CF₂ group highly resistant to oxidative metabolism, a common pathway for drug degradation. This can significantly enhance a drug's half-life and bioavailability.[1]

-

Modulation of Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent primary amine. This reduction in basicity can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding). Studies on similar structures show that gem-difluorination can decrease pKa values by 0.3-0.5 units.[12]

-

Bioisosterism: The CF₂ group is recognized as a non-classical bioisostere of a carbonyl (C=O) group, an ether oxygen, or a sulfone.[13] This allows chemists to replace metabolically labile or synthetically challenging groups while preserving or enhancing biological activity.

-

Conformational Control: The fluorine atoms can induce a gauche effect, influencing the torsional angles of the carbon backbone. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to improved target binding affinity.

Synthetic Strategies and Methodologies

While multiple proprietary methods exist for the synthesis of fluorinated building blocks, a general and logical retrosynthetic approach can be outlined based on established organofluorine chemistry. A common strategy involves the introduction of the gem-difluoro unit onto a suitable carbonyl-containing precursor.

Caption: Retrosynthetic pathway for 3-amino-2,2-difluoropropan-1-ol.

Representative Experimental Protocol: A Two-Stage Approach

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Stage 1: Deoxofluorination of a Keto-Ester Precursor

The key transformation is the conversion of a ketone to the CF₂ group. This is often achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or one of its safer, modern analogs.

-

Preparation: To a cooled (0 °C), stirred solution of a suitable keto-ester precursor (e.g., ethyl 3-(tert-butoxycarbonylamino)-2-oxopropanoate) (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere, slowly add DAST (2.2 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the excess fluorinating agent.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (ethyl 3-(tert-butoxycarbonylamino)-2,2-difluoropropanoate) by column chromatography on silica gel.

Stage 2: Reduction and Deprotection

-

Ester Reduction: Dissolve the purified difluorinated ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a reducing agent, such as lithium aluminum hydride (LAH) (2.0 eq) or lithium borohydride (LiBH₄) (2.0 eq), portion-wise.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash thoroughly with ethyl acetate.

-

Boc Deprotection & Salt Formation: Concentrate the filtrate to obtain the Boc-protected alcohol. Dissolve the crude material in a suitable solvent like 1,4-dioxane or diethyl ether and add an excess of hydrochloric acid (e.g., 4M HCl in dioxane). Stir at room temperature for 1-2 hours.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Strategic Applications in Medicinal Chemistry

The true value of this building block lies in its ability to be readily incorporated into lead compounds to solve common drug development challenges. The dual amine and alcohol functionalities provide orthogonal handles for a wide range of chemical transformations.

Caption: Logic flow for improving drug properties using the building block.

Protocol: Amide Bond Formation via Peptide Coupling

This protocol describes the coupling of a carboxylic acid to the primary amine of the building block, one of the most common reactions in medicinal chemistry.

-

Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt and activate the carboxylic acid without competing in the reaction.

-

Step-by-Step Methodology:

-

Activation: In a dry reaction vial under an inert atmosphere, dissolve the carboxylic acid of interest (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Addition: Add a solution of this compound (1.2 eq) in DMF to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion using LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product via flash column chromatography or preparative HPLC to yield the desired amide.

-

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling. The safety profile is similar to other small-molecule aminofluorinated compounds.

| Hazard Class | GHS Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity / Irritation | H302: Harmful if swallowed.[10][11][14] H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[6][10][11][14] H319: Causes serious eye irritation.[6][14] H335: May cause respiratory irritation.[6][14] | P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[10][11][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10][11][16] P301+P317: IF SWALLOWED: Get medical help.[10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.[15]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[15]

Conclusion

This compound is a powerful and versatile building block that provides a direct route to incorporating the metabolically robust and electronically influential 3-amino-2,2-difluoropropanol scaffold. Its ability to modulate pKa, serve as a bioisostere, and impart conformational rigidity makes it an invaluable tool for overcoming common hurdles in drug discovery projects. By understanding its properties and mastering the protocols for its incorporation, researchers can significantly expand their chemical space and accelerate the development of safer and more effective therapeutics.

References

-

Sonoda, T., & Kobayashi, H. (1977). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry. [Link]

-

Gajda, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules. [Link]

-

Wang, Y., et al. (2014). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

-

Wroblewska, A., & Leśniak, S. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. [Link]

-

Li, Y., et al. (2024). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Molecules. [Link]

-

Giri, R., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

-

ResearchGate. gem-Difluorocycloalkyl building blocks prepared via the.... [Link]

-

WIPO Patentscope. Preparation method of 3-amino-1,2-propanediol. [Link]

-

Reddy, V. P., & Ramana, C. V. (2024). gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. Organic & Biomolecular Chemistry. [Link]

-

Halocarbon Life Sciences. Fluorinated Building Blocks. [Link]

-

Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- Google Patents.Synthesis method of 3-amino-1,2-propanediol.

-

Carl Roth. Safety Data Sheet: Amino acid. [Link]

-

PubChem. Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. [Link]

-

Pharmaffiliates. 3-Amino-2,2-difluoropropan-1-ol. [Link]

-

MySkinRecipes. this compound. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound [myskinrecipes.com]

- 6. 155310-11-5 Cas No. | 3-Amino-2,2-difluoropropan-1-ol | Apollo [store.apolloscientific.co.uk]

- 7. 3-Amino-2,2-difluoropropan-1-ol | 155310-11-5 [sigmaaldrich.cn]

- 8. Page loading... [guidechem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. labsolu.ca [labsolu.ca]

- 11. labsolu.ca [labsolu.ca]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl 3-amino-2,2-difluoropropanoate hydrochloride | C5H10ClF2NO2 | CID 49853527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Asymmetric Synthesis of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride: A Detailed Guide for Advanced Chemical Synthesis

Introduction: The Significance of Fluorinated Amino Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Fluorine's unique characteristics, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability. Within the realm of fluorinated building blocks, chiral 1,3-amino alcohols are of particular interest due to their prevalence in a wide array of biologically active compounds.

3-Amino-2,2-difluoropropan-1-ol and its enantiomerically pure forms represent a valuable scaffold for the synthesis of novel therapeutics. The gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, influencing hydrogen bonding networks and conformational preferences, while the chiral amino alcohol motif provides a key pharmacophoric element. This application note provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 3-Amino-2,2-difluoropropan-1-ol hydrochloride, aimed at researchers, scientists, and professionals in drug development.

Strategic Approach to Asymmetric Synthesis: Retrosynthetic Analysis

The key challenge in synthesizing chiral 3-Amino-2,2-difluoropropan-1-ol lies in the stereoselective construction of the chiral center bearing the hydroxyl group. A logical and well-established strategy is the asymmetric reduction of a prochiral ketone precursor. This retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis for the asymmetric synthesis of this compound.

This strategy hinges on two critical transformations: the synthesis of a suitable N-protected 3-amino-2,2-difluoropropan-1-one and its subsequent highly enantioselective reduction. The choice of the nitrogen protecting group is crucial, as it must be stable during the synthesis of the ketone and the reduction step, yet readily cleavable to yield the final hydrochloride salt. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its robustness and facile removal under acidic conditions.

Protocol 1: Synthesis of N-Boc-3-amino-2,2-difluoropropan-1-one

The synthesis of the N-protected aminoketone precursor can be achieved from commercially available starting materials. A plausible route involves the reaction of an N-Boc protected amino acid derivative with a difluoro-containing nucleophile or electrophile. For the purpose of this guide, we will outline a general procedure for its preparation, which may require optimization based on specific laboratory conditions and available reagents.

Materials and Reagents

| Reagent | Supplier | Grade |

| N-Boc-glycine | Major Suppliers | Reagent Grade |

| Ethyl 2,2-difluoroacetate | Major Suppliers | Reagent Grade |

| n-Butyllithium (n-BuLi) in hexanes | Major Suppliers | 2.5 M |

| Anhydrous Tetrahydrofuran (THF) | Major Suppliers | Anhydrous, >99.9% |

| Hydrochloric acid (HCl) | Major Suppliers | ACS Reagent Grade |

| Diethyl ether | Major Suppliers | Anhydrous |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | - |

| Brine | In-house prep. | - |

| Anhydrous magnesium sulfate (MgSO₄) | Major Suppliers | Anhydrous |

Step-by-Step Procedure

-

Preparation of the Weinreb Amide: To a solution of N-Boc-glycine (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction mixture at room temperature for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-Boc-glycine Weinreb amide.

-

Grignard Reagent Formation (Alternative): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether. Add a solution of ethyl 2,2-difluoro-2-bromoacetate (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once the reaction has started, add the remaining solution dropwise and reflux for 1 hour.

-

Synthesis of the Ketone: To a solution of the N-Boc-glycine Weinreb amide (1.0 eq) in anhydrous THF at -78 °C, add a solution of the difluoromethyl Grignard reagent (prepared in the previous step) or another suitable difluoromethyl nucleophile dropwise. Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-amino-2,2-difluoropropan-1-one.

Protocol 2: Asymmetric Reduction of N-Boc-3-amino-2,2-difluoropropan-1-one using a Chiral Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[3]

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Materials and Reagents

| Reagent | Supplier | Grade |

| N-Boc-3-amino-2,2-difluoropropan-1-one | Synthesized | Purified |

| (S)-2-Methyl-CBS-oxazaborolidine | Major Suppliers | 1 M in toluene |

| Borane-tetrahydrofuran complex (BH₃•THF) | Major Suppliers | 1 M in THF |

| Anhydrous Tetrahydrofuran (THF) | Major Suppliers | Anhydrous, >99.9% |

| Methanol | Major Suppliers | Anhydrous |

| Hydrochloric acid (HCl) in diethyl ether | Major Suppliers | 2 M |

| Diethyl ether | Major Suppliers | Anhydrous |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | - |

| Brine | In-house prep. | - |

| Anhydrous magnesium sulfate (MgSO₄) | Major Suppliers | Anhydrous |

Step-by-Step Procedure for the Synthesis of (S)-3-Amino-2,2-difluoropropan-1-ol Hydrochloride

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous THF to the flask and cool the solution to 0 °C.

-

Catalyst Activation: Slowly add borane-THF complex (0.6 eq, 1 M in THF) to the catalyst solution and stir for 15 minutes at 0 °C.

-

Substrate Addition: In a separate flask, dissolve N-Boc-3-amino-2,2-difluoropropan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reduction: After the addition of the substrate is complete, add an additional portion of borane-THF complex (0.6 eq, 1 M in THF) dropwise over 1 hour. Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

-

Extraction and Purification of N-Boc Protected Alcohol: To the residue, add diethyl ether and saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Boc-(S)-3-amino-2,2-difluoropropan-1-ol can be purified by flash column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-(S)-3-amino-2,2-difluoropropan-1-ol in a minimal amount of anhydrous diethyl ether. Cool the solution to 0 °C and add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.

-

Isolation of the Final Product: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-Amino-2,2-difluoropropan-1-ol hydrochloride.

Expected Results and Characterization

The asymmetric reduction should proceed with high enantioselectivity, typically >95% enantiomeric excess (ee). The yield of the final product after purification is expected to be in the range of 70-85%.

| Parameter | Expected Value | Analytical Method |

| Yield | 70-85% | Gravimetric analysis |

| Enantiomeric Excess | >95% ee | Chiral HPLC/GC |

| Purity | >98% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Elemental Analysis |

Causality and Experimental Insights

-

Choice of Protecting Group: The Boc group is ideal for this synthesis as it is stable to the likely nucleophilic and basic conditions used to prepare the ketone precursor. Its acid-lability allows for a straightforward deprotection in the final step to yield the hydrochloride salt directly.[4]

-

CBS Catalyst Selection: The choice between (R)- and (S)-CBS catalysts determines the stereochemistry of the final product. The (S)-catalyst, as described in the protocol, will stereoselectively deliver the hydride to the Re-face of the ketone, yielding the (S)-alcohol. Conversely, the (R)-catalyst would produce the (R)-alcohol.

-

Temperature Control: Maintaining a low temperature during the CBS reduction is critical for achieving high enantioselectivity.[5] Higher temperatures can lead to a competing, non-catalyzed reduction by borane, which is not stereoselective and will lower the overall ee of the product.

-

Stoichiometry of Borane: The stoichiometry of the borane reducing agent is carefully controlled. An initial portion is used to activate the CBS catalyst, and the subsequent portion is for the reduction of the ketone. Using a large excess of borane can increase the rate of the non-catalyzed background reaction.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low enantiomeric excess (ee) | - Inactive or aged CBS catalyst- Reaction temperature too high- Excess borane | - Use a fresh bottle of CBS catalyst- Ensure strict temperature control at 0 °C or lower- Add borane slowly and in the specified amounts |

| Incomplete reaction | - Insufficient reducing agent- Low reaction temperature | - Add an additional small portion of borane-THF- Allow the reaction to stir for a longer period or slightly increase the temperature (e.g., to room temperature) after initial low-temperature stirring |

| Formation of side products during deprotection | - Presence of other acid-labile functional groups | - Ensure the substrate is pure before deprotection- Consider alternative deprotection conditions if necessary |

Conclusion

The asymmetric synthesis of this compound is a challenging yet rewarding endeavor that provides access to a valuable building block for drug discovery. The strategy outlined in this application note, centered around the robust and highly selective Corey-Bakshi-Shibata reduction, offers a reliable and scalable route to the desired chiral amino alcohol. Careful attention to experimental details, particularly the quality of reagents and strict temperature control, is paramount to achieving high yields and excellent enantioselectivity. The principles and protocols described herein provide a solid foundation for researchers to successfully incorporate this important fluorinated motif into their synthetic programs.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Deloux, L., & Srebnik, M. (1993). Asymmetric borane-catalyzed reactions. Chemical Reviews, 93(2), 763–784. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Yadav, J. S., & Reddy, P. T. (2000). A convenient method for the synthesis of N-Boc protected α-amino ketones. Tetrahedron Letters, 41(12), 2029-2031. [Link]

-

Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Synthesis, 2008(19), 3126-3130. [Link]

-

Cho, B. T., & Chun, Y. S. (1990). A new, efficient chiral reducing agent for the asymmetric reduction of prochiral ketones. Preparation of oxazaborolidines from chiral lactam alcohols and borane. Journal of the Chemical Society, Perkin Transactions 1, 3200-3201. [Link]

Sources

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids and their mimics is a cornerstone of modern peptide-based drug discovery. Fluorination, in particular, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of peptides, including metabolic stability, conformational preference, and binding affinity. This document provides a comprehensive guide to the use of 3-Amino-2,2-difluoropropan-1-ol hydrochloride, a unique fluorinated building block, in peptide synthesis. We will delve into the rationale for its use, detailed protocols for its preparation and incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), and a discussion of the anticipated impact of the gem-difluoro moiety on the resulting peptidomimetics.

Introduction: The Rationale for Fluorination and the Role of 3-Amino-2,2-difluoropropan-1-ol

Peptides are attractive therapeutic candidates due to their high potency and selectivity. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1] The introduction of fluorine into peptide structures can address these limitations. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the properties of a molecule.[1]

3-Amino-2,2-difluoropropan-1-ol is a versatile building block for the synthesis of peptidomimetics where a native amide bond is replaced by a more stable linkage. The gem-difluoromethylene group (-CF2-) is a bioisostere of the amide carbonyl oxygen, capable of acting as a hydrogen bond acceptor.[2] Its incorporation can lead to:

-

Enhanced Proteolytic Stability: The replacement of a scissile amide bond with a non-natural linker containing the difluoromethylene group can render the peptide resistant to degradation by proteases.[3]

-

Conformational Control: The highly polarized C-F bonds can induce specific conformational preferences in the peptide backbone through steric and electronic effects, potentially leading to improved binding to the target receptor.[4][5]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of neighboring functional groups, which can impact cell permeability and overall pharmacokinetic profile.

Preparing the Building Block: Protection Strategies for 3-Amino-2,2-difluoropropan-1-ol

To incorporate 3-Amino-2,2-difluoropropan-1-ol into a peptide using standard Fmoc-based SPPS, both the primary amine and the primary alcohol functionalities must be appropriately protected. The amine is typically protected with the base-labile Fmoc group, while the hydroxyl group requires an acid-labile protecting group such as tert-butyl (tBu) or trityl (Trt).[6][7]

Diagram: Protection Strategy for 3-Amino-2,2-difluoropropan-1-ol

Caption: Workflow for the preparation of the protected building block.

Protocol 1: Synthesis of N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol

This protocol is based on established methods for the protection of amino alcohols.[8]

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Concentrated sulfuric acid

-

Liquid isobutylene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization and Fmoc Protection:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add NaHCO₃ (2.5 eq) and stir until the solid dissolves.

-

Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with EtOAc (3x).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield crude N-Fmoc-3-amino-2,2-difluoropropan-1-ol. Purify by column chromatography (silica gel, EtOAc/hexane gradient).

-

-

O-tert-butyl Protection:

-

Dissolve the purified N-Fmoc-3-amino-2,2-difluoropropan-1-ol (1.0 eq) in DCM.

-

Cool the solution to -78 °C and add liquid isobutylene (10-20 eq).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours in a sealed vessel.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, EtOAc/hexane gradient) to yield N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The protected 3-Amino-2,2-difluoropropan-1-ol building block can be incorporated at the N-terminus of a peptide chain during standard Fmoc-SPPS.

Diagram: SPPS Workflow for Incorporation

Caption: General workflow for coupling the building block in SPPS.

Protocol 2: N-Terminal Coupling of N-Fmoc, O-tBu-3-amino-2,2-difluoropropan-1-ol

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine (20% in DMF)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[9]

-

Diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin (with the final amino acid's Fmoc group removed) in DMF for 30 minutes in a peptide synthesis vessel.[10]

-

Wash the resin with DMF (3x).

-

-

Coupling Reaction:

-

In a separate vial, dissolve N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

-

Pre-activate the mixture for 5 minutes.

-

Add the activated solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test (should be negative).[10]

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection (Optional):

-

If further modifications are desired on the newly introduced amine, the Fmoc group can be removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[6]

-

Wash the resin with DMF (5x).

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Anticipated Impact on Peptide Properties

| Property | Anticipated Effect of Incorporating the -CF₂-CH₂OH Moiety | Rationale |

| Metabolic Stability | Increased | The C-C bond is not susceptible to cleavage by proteases that target amide bonds.[3] |

| Conformational Rigidity | Increased | The gem-difluoro group can restrict bond rotation and induce specific dihedral angle preferences through steric and electronic effects.[4] |

| Hydrogen Bonding | Modified | The -CF₂- group can act as a weak hydrogen bond acceptor, potentially altering intramolecular and intermolecular hydrogen bonding networks. |

| Lipophilicity | Increased | The fluorine atoms will increase the local lipophilicity of the modified region of the peptide. |

| Solubility | Potentially Decreased | Increased lipophilicity may lead to decreased aqueous solubility. |

Conclusion

This compound is a valuable building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. Its incorporation, through a well-defined protection and coupling strategy within the framework of Fmoc-SPPS, allows for the targeted replacement of amide bonds. The resulting gem-difluoro moiety is expected to confer increased metabolic stability and introduce conformational constraints, making this an attractive strategy for lead optimization in peptide drug discovery. The protocols outlined in this document provide a practical guide for researchers to explore the utility of this promising fluorinated building block.

References

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

- Zhu, J., & Bienayme, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.

- Hunter, L., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 12(4), 1465-1471.

- Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.

- Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994-8043.

- Schon, I., & Kisfaludy, L. (1986). Fluoro-Olefins as Peptidomimetic Inhibitors of Dipeptidyl Peptidases. International Journal of Peptide and Protein Research, 28(5), 463-473.

- Kumar, S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9826-9834.

- Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994-8043.

- Bofill, J. M., et al. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Peptide Research, 65(4), 481-490.

-

Aapptec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

- Qiu, X., et al. (2013). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of Visualized Experiments, (78), e50625.

- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363.

- Fustero, S., et al. (2015). N-Difluoromethyl-triazole as a constrained scaffold in peptidomimetics.

- Beyerman, H. C., & Bontekoe, J. S. (1962). The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8), 691-698.

- Frohn, M., et al. (2020). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters, 30(15), 127240.

- Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.

- Van der Veken, P., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. ChemMedChem, 11(20), 2268-2273.

- CN109232321A. (2019). A kind of Fmoc-Thr(tBu)

- Guryanov, I., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6099.

-

CBL Patras. (n.d.). Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis. Retrieved from [Link]

-